

# A Comprehensive Spectroscopic Analysis of 1-benzyl-1H-indole-3-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-benzyl-1H-indole-3-carbaldehyde

**Cat. No.:** B078078

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## Introduction

**1-benzyl-1H-indole-3-carbaldehyde** is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and indole alkaloids.<sup>[1]</sup> Its structural features, particularly the reactive aldehyde group, make it a valuable precursor for a range of chemical transformations, including C-C and C-N coupling reactions.<sup>[1]</sup> This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-benzyl-1H-indole-3-carbaldehyde**, along with the experimental protocols for data acquisition. This information is crucial for researchers in organic synthesis, medicinal chemistry, and drug development for compound characterization and quality control.

## Spectral Data Summary

The following tables summarize the key spectral data for **1-benzyl-1H-indole-3-carbaldehyde**, providing a quantitative reference for its structural identification.

Table 1:  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.01	s	1H	CHO
8.38 – 8.28	m	1H	Ar-H
7.72	s	1H	Ar-H (indole C2-H)
7.39 – 7.30	m	6H	Ar-H
7.22 – 7.16	m	2H	Ar-H
5.37	s	2H	CH <sub>2</sub>

Solvent: CDCl<sub>3</sub>,  
Frequency: 400  
MHz[2]

Table 2: <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
184.62	C=O (Aldehyde)
138.43	Aromatic C
137.48	Aromatic C
135.30	Aromatic C
129.14	Aromatic CH
128.41	Aromatic CH
127.23	Aromatic CH
125.53	Aromatic C
124.17	Aromatic CH
123.09	Aromatic CH
122.19	Aromatic CH
118.53	Aromatic C
110.35	Aromatic CH
50.95	CH <sub>2</sub>
Solvent: CDCl <sub>3</sub> , Frequency: 101 MHz[2]	

Table 3: Mass Spectrometry Data

Technique	Ion	Observed m/z
ESI-MS	[M+H] <sup>+</sup>	236.0
Calculated	[M]	235.28
High-Resolution MS (ESI)	[M+H] <sup>+</sup>	236.10700 (Predicted)
High-Resolution MS (ESI)	[M+Na] <sup>+</sup>	258.08894 (Predicted)

M: Molecular Ion (C<sub>16</sub>H<sub>13</sub>NO)  
[2][3][4]

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Assignment
~1707	C=O Stretch (Aldehyde)
~1652	C=C Stretch (Aromatic)
~745-875	C-H Bending (Monosubstituted Phenyl)

Note: IR data is based on characteristic peaks for similar structures, as a detailed peak list for the title compound is not consistently available. The C=O stretch is a key diagnostic peak.[5][6]

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at frequencies of 400 MHz or 600 MHz for proton and 101 MHz or 151 MHz for carbon, respectively.[2][7]

- Sample Preparation: A sample of **1-benzyl-1H-indole-3-carbaldehyde** is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-

d<sub>6</sub>).[2][7]

- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[2]
- Data Acquisition: The spectra are acquired at room temperature (approximately 25 °C).[2][7]
- Data Reporting: Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are expressed in Hertz (Hz).[2][7]

## Mass Spectrometry (MS)

Electrospray Ionization (ESI) mass spectrometry is a common technique for determining the molecular weight of the compound.

- Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer, often coupled with High-Performance Liquid Chromatography (HPLC), is used for analysis.[7]
- Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the ESI source.
- Ionization: The sample is ionized, typically forming protonated molecules [M+H]<sup>+</sup> in positive ion mode.
- Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight of the compound.

## Infrared (IR) Spectroscopy

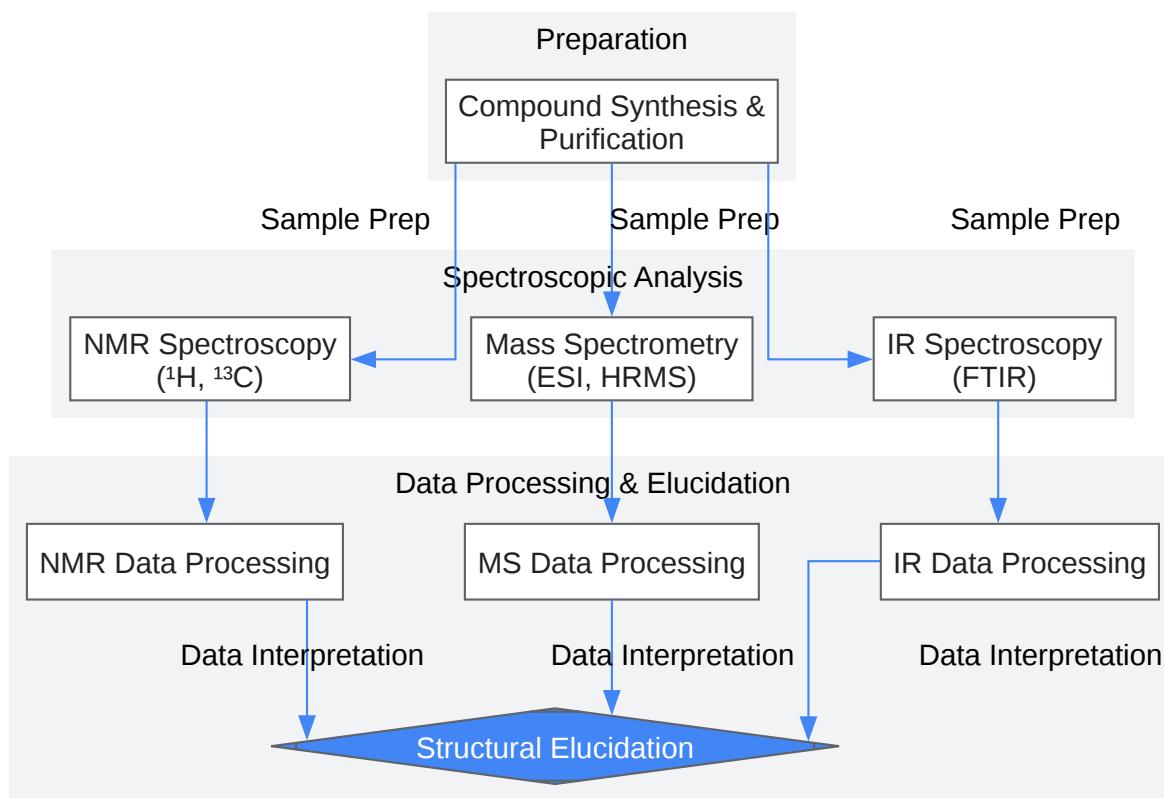
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: The solid sample is typically prepared as a potassium bromide (KBr) wafer. This involves grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.[8]
- Data Acquisition: The KBr disk is placed in the sample holder of an FTIR spectrophotometer, and the spectrum is recorded.

- Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers ( $\text{cm}^{-1}$ ), which correspond to the vibrational frequencies of the functional groups in the molecule.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **1-benzyl-1H-indole-3-carbaldehyde**.



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Caption: General workflow for spectroscopic data acquisition and analysis.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of 1-benzyl-1H-indole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078078#1-benzyl-1h-indole-3-carbaldehyde-spectral-data-nmr-ir-mass-spec>]

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